molecular formula C20H21N3O2 B257807 (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No. B257807
M. Wt: 335.4 g/mol
InChI Key: VEBXWEIDCNURCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as DPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of pyrazole derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.

Scientific Research Applications

(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential therapeutic applications. One of the major research areas is its anti-inflammatory activity. (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models of acute and chronic inflammation. Additionally, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain.
Another area of research is the antioxidant activity of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. The compound has been shown to scavenge free radicals and protect against oxidative stress in vitro and in vivo. This suggests that (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile may have potential applications in the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant activities, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. This suggests that (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile may have potential applications in the treatment of neurological disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to possess a range of biological activities, making it a promising candidate for drug development.
However, there are also some limitations to working with (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied for its toxicological profile, which may limit its potential applications in human medicine.

Future Directions

There are several future directions for research on (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the toxicological profile of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its potential applications in human medicine. Other potential future directions include the investigation of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile's effects on other signaling pathways and the development of derivatives with improved biological activities.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst to yield the intermediate 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile. The intermediate is then reacted with 3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole in the presence of sodium ethoxide to yield the final product, (3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. The overall yield of the synthesis is approximately 60%.

properties

Product Name

(3,4-dimethoxyphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C20H21N3O2/c1-14-11-17(15-7-5-4-6-8-15)23(22-14)18(13-21)16-9-10-19(24-2)20(12-16)25-3/h4-10,12,17-18H,11H2,1-3H3

InChI Key

VEBXWEIDCNURCO-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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